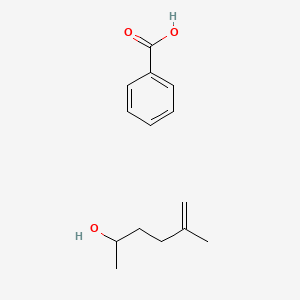
Benzoic acid;5-methylhex-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;5-methylhex-5-en-2-ol is a compound that combines the properties of benzoic acid and 5-methylhex-5-en-2-ol Benzoic acid is a simple aromatic carboxylic acid, while 5-methylhex-5-en-2-ol is an alcohol with a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Benzoic Acid Synthesis
From Benzyl Chloride: Benzyl chloride is oxidized using potassium permanganate in an alkaline medium to produce benzoic acid.
From Benzyl Alcohol: Benzyl alcohol is oxidized using potassium permanganate to yield benzoic acid.
-
5-Methylhex-5-en-2-ol Synthesis
From 5-Methylhex-5-en-2-one: The ketone is reduced using a suitable reducing agent like sodium borohydride to produce the alcohol.
Industrial Production Methods
Industrial production of benzoic acid typically involves the oxidation of toluene in the presence of a cobalt or manganese catalyst. For 5-methylhex-5-en-2-ol, industrial methods may involve the hydration of 5-methylhex-5-en-2-yne or the reduction of 5-methylhex-5-en-2-one.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid can be oxidized to produce benzene and carbon dioxide under certain conditions.
Reduction: 5-methylhex-5-en-2-ol can be reduced to produce 5-methylhexane-2-ol.
Substitution: Benzoic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Concentrated sulfuric acid, nitric acid, halogens.
Major Products
Oxidation of Benzoic Acid: Benzene, carbon dioxide.
Reduction of 5-Methylhex-5-en-2-ol: 5-Methylhexane-2-ol.
Substitution of Benzoic Acid: Nitrobenzoic acid, sulfonic acid derivatives, halobenzoic acids.
Scientific Research Applications
Benzoic acid;5-methylhex-5-en-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;5-methylhex-5-en-2-ol involves its interaction with cellular components. Benzoic acid can disrupt cellular processes by altering the pH and inhibiting enzyme activity . The alcohol component can interact with cell membranes and proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
5-Methylhex-5-en-2-ol: An alcohol with a double bond, used in organic synthesis.
Properties
CAS No. |
113124-14-4 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
benzoic acid;5-methylhex-5-en-2-ol |
InChI |
InChI=1S/C7H6O2.C7H14O/c8-7(9)6-4-2-1-3-5-6;1-6(2)4-5-7(3)8/h1-5H,(H,8,9);7-8H,1,4-5H2,2-3H3 |
InChI Key |
VNGDTTPGILZDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=C)C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


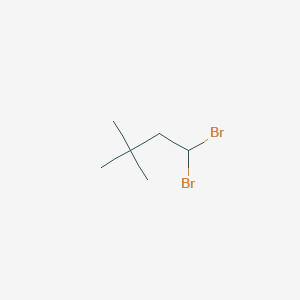

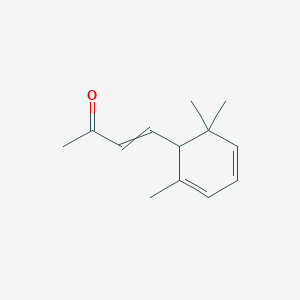
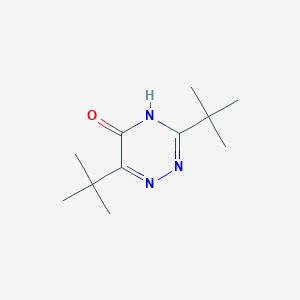

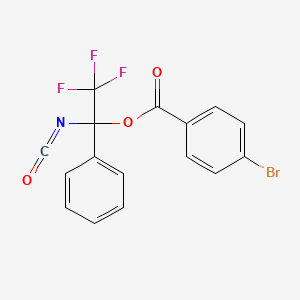


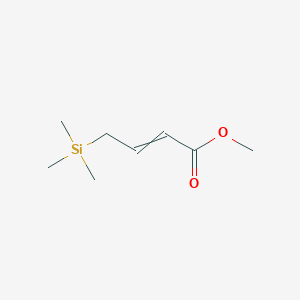
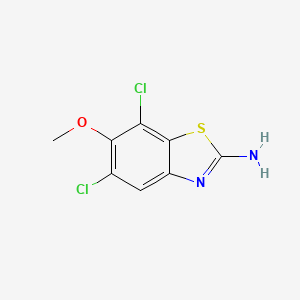
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)

![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
